3-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
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Description
3-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H17N3O4S and its molecular weight is 323.37. The purity is usually 95%.
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Scientific Research Applications
Phosphatidylinositol 3-Kinase Inhibitors for Idiopathic Pulmonary Fibrosis and Cough
The use of phosphatidylinositol 3-kinase inhibitors closely related to 3-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide has been claimed for treating idiopathic pulmonary fibrosis and cough. In vitro data supports these utilities, and a Phase I study in idiopathic pulmonary fibrosis patients has commenced (Norman, 2014).
Use in Photodynamic Therapy for Cancer Treatment
A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups has shown remarkable potential for use as a Type II photosensitizer in the treatment of cancer through photodynamic therapy. Its properties include high singlet oxygen quantum yield and appropriate photodegradation, crucial for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Cognitive Enhancing Properties in Rat Models
Compounds like SB-399885, which is a derivative of benzenesulfonamide, have shown cognitive enhancing properties in aged rat models. Such compounds exhibit potent and selective antagonistic activity against certain receptors, suggesting potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antiproliferative Activity in Cancer Cell Lines
Several derivatives of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides have been synthesized and tested for their antiproliferative activity against various tumor cell lines. Some derivatives showed higher antiproliferative activity than known anticancer drugs, indicating the potential for developing new lead anticancer agents (Motavallizadeh et al., 2014).
Properties
IUPAC Name |
3-methoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-21-12-5-2-6-13(11-12)22(19,20)16-9-4-10-17-14(18)7-3-8-15-17/h2-3,5-8,11,16H,4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNWPSSXHOGVQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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